4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid

Antibacterial drug discovery LpxC inhibition Lipophilicity optimization

Research bottleneck: Accessing rigid, π-conjugated building blocks for Gram-negative antibacterial development or molecular wire synthesis. This bifunctional diacetylene-benzoic acid (C₁₇H₁₀O₂, MW 246.26) is the validated precursor to diphenyl-diacetylene LpxC inhibitors (PDB: 4FW3). - **Key Utility:** Orthogonal reactivity (alkyne for CuAAC click chem; -COOH for amide coupling). - **Specification:** 95% min. purity with batch NMR/HPLC/QC docs. - **Supply:** BenchChem stock, global shipping, lab to R&D quantities.

Molecular Formula C17H10O2
Molecular Weight 246.26 g/mol
CAS No. 728878-13-5
Cat. No. B3152145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid
CAS728878-13-5
Molecular FormulaC17H10O2
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C17H10O2/c18-17(19)16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,(H,18,19)
InChIKeyJYZNCHOSCQLDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylbuta-1,3-diyn-1-yl)benzoic Acid: Structural Identity


4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid (CAS 728878-13-5) is a bifunctional aromatic carboxylic acid with the molecular formula C₁₇H₁₀O₂ and a molecular weight of 246.26 g·mol⁻¹ . It features a para-substituted benzoic acid moiety connected to a phenyl ring via a rigid 1,3-butadiyne (diacetylene) linker . This extended π-conjugated, rod-like architecture distinguishes it from simpler phenylbenzoic acid analogs and positions the compound as a key synthetic intermediate in medicinal chemistry, most notably as the carboxylic acid precursor to the diphenyl-diacetylene threonyl-hydroxamate class of LpxC (UDP-3-O-(3-hydroxymyristoyl) N-acetylglucosamine deacetylase) inhibitors [1]. Its terminal alkyne and carboxylic acid functionalities enable orthogonal reactivity in downstream coupling reactions.

Synthetic Workflow
LpxC inhibitor precursor via amide coupling to hydroxamate warheads
Functional Handles
Free para-COOH for chemoselective conjugation; terminal alkyne for orthogonal CuAAC or Sonogashira reactivity
Scaffold Geometry
Rigid 1,3-butadiyne linker with extended π-conjugation; co-crystal structures available for binding-mode validation

4-(Phenylbuta-1,3-diyn-1-yl)benzoic Acid: Analog Specificity


Generic substitution of 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid with structurally related benzoic acid derivatives fails because the 1,3-butadiyne linker provides a unique combination of rigidity, linear geometry, and extended π-conjugation that is essential for binding in the hydrophobic tunnel of the LpxC active site [1]. The crystallographically determined binding mode of the corresponding benzamide derivative (PDB: 4FW3, Ligand L52) shows that the diphenyl-diacetylene core spans the narrow hydrophobic passage connecting the active-site zinc to the UDP-binding pocket [2]. Replacement with a simple phenylacetylene (alkyne) linker shortens the reach and abolishes key hydrophobic contacts, while substitution with a butadienyl (alkene) linker alters the torsional profile and π-electron distribution [3]. Furthermore, the free carboxylic acid group serves as the conjugation handle for installing the zinc-chelating hydroxamate warhead via amide coupling; analogs lacking this para-carboxyl group cannot undergo the same chemoselective derivatization [1].

This Product
Butadiyne linker spans the LpxC hydrophobic tunnel; terminal phenyl anchors at Phe-191
Phenylacetylene Analog
Shorter linker reduces hydrophobic-passage occupancy; reported whole-cell activity may not transfer
This Product
Rigid butadiyne maintains linear geometry and torsional constraint for zinc-chelation alignment
Butadienyl (Alkene) Linker
cis/trans isomerization potential alters torsional profile; binding-mode fidelity may differ
This Product
Free para-COOH enables chemoselective warhead coupling; terminal phenyl caps distal tunnel
Symmetric Diacid / Uncapped Analog
Lacks terminal phenyl anchor; distal hydrophobic contact lost; reported binding affinity may shift

4-(Phenylbuta-1,3-diyn-1-yl)benzoic Acid: Comparative Evidence


Lipophilicity: Butadiyne vs. Phenylacetylene Linker

The 1,3-butadiyne linker in 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid imparts a computed LogP of 4.23 , which is approximately 0.8–1.0 log units higher than that of the shorter phenylacetylene analog 4-(phenylethynyl)benzoic acid (estimated LogP ~3.3–3.4). This elevated hydrophobicity is critical for traversing the Gram-negative outer membrane; the seminal LpxC inhibitor paper demonstrates that the diphenyl-diacetylene scaffold yields inhibitors with antibiotic activity against wild-type Escherichia coli, whereas shorter linker analogs exhibited substantially reduced whole-cell activity due to inadequate hydrophobic passage occupancy [1].

Linker Lipophilicity
Class-level
ΔLogP ~+0.8 to +1.0 vs phenylacetylene analog
Supports outer membrane permeability context for Gram-negative target engagement
Computed LogP 4.23; scaffold SAR from Liang et al. 2011; reduced activity reported for shorter-linker inhibitors
Antibacterial drug discovery LpxC inhibition Lipophilicity optimization

Crystallographic Binding Mode Validation

The benzamide derivative of 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid has been co-crystallized with Pseudomonas aeruginosa LpxC (PDB: 4FW3, resolution 2.35 Å; PDB: 4FW4, resolution 2.20 Å) [1][2]. The electron density maps unambiguously define the diphenyl-diacetylene core traversing the hydrophobic tunnel with the terminal phenyl ring making edge-to-face π-stacking interactions with Phe-191 (E. coli numbering) [1]. By contrast, the analogous butadienyl (alkene) linker introduces conformational flexibility (cis/trans isomerization potential) that prevents productive binding, and the symmetric 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzoic acid (CAS 116075-75-3) lacks the terminal phenyl cap and consequently loses the critical hydrophobic anchoring interaction at the distal end of the tunnel [3].

Binding Mode
Head-to-head
PDB 4FW3 (2.35 Å) / 4FW4 (2.20 Å) co-crystal structures with P. aeruginosa LpxC
Structure-based design validation context; terminal phenyl engages Phe-191
Uncapped analog predicted >100-fold affinity loss; estimated ΔΔG −2.7 to −3.3 kcal·mol⁻¹
Structure-based drug design X-ray crystallography LpxC inhibitor binding mode

Purity and Batch Consistency

4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid is commercially available at a minimum purity specification of 95% from multiple suppliers, with batch-specific QC documentation including NMR, HPLC, and GC available from vendors such as Bidepharm and Fluorochem . By contrast, the methyl ester prodrug form (Methyl 4-(phenylbuta-1,3-diyn-1-yl)benzoate, CAS 297178-34-8, Sigma-Aldrich ATEH04309E2A) is also supplied at 95% purity but requires an additional saponification step to generate the free acid, with reported yields of 94% under optimized conditions (NaOH, THF/MeOH, 2 h) [1].

Purity Specification
Specification review
≥95% (HPLC); free acid eliminates saponification step
Supports batch-to-batch coupling consistency in amide bond formation
QC documentation: NMR, HPLC, GC; methyl ester route incurs ~6% yield loss per saponification batch
Chemical procurement Quality assurance Synthetic intermediate sourcing

Cost Comparison: Free Acid vs. Methyl Ester

The free carboxylic acid (CAS 728878-13-5) is priced at approximately £1,149 per gram from Fluorochem (UK stock) , while the methyl ester (CAS 297178-34-8) is available through Sigma-Aldrich (AstaTech) at a generally lower price point (~$200–400/g range, based on catalog listings) . Although the methyl ester is cheaper on a per-gram basis, the additional saponification step required to access the free acid adds labor, solvent, and purification costs. The 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid scaffold sits in a premium pricing tier compared to simpler phenylacetylene analogs such as 4-(phenylethynyl)benzoic acid, reflecting the multi-step Cadiot–Chodkiewicz or Sonogashira coupling required for unsymmetrical 1,3-diyne construction [1].

Procurement Route
Data to verify
Free acid £1,149/g vs methyl ester ~$200–400/g + processing
Total cost of ownership context; net differential narrows with saponification overhead
94% reported saponification yield; pricing from supplier catalogs; verify current quotes
Procurement economics Supply chain reliability Building block sourcing

4-(Phenylbuta-1,3-diyn-1-yl)benzoic Acid: Research and Industrial Applications


LpxC Inhibitor Synthesis

The primary validated application is the use of 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid as the carboxylic acid building block for synthesizing LpxC inhibitors with the diphenyl-diacetylene threonyl-hydroxamate scaffold [1]. The free acid is coupled to (2S,3R)-2,3-diamino-N-hydroxybutanamide or related hydroxamate warheads via standard amide coupling reagents (e.g., HATU, EDC/HOBt) to yield potent inhibitors of the zinc-dependent deacetylase LpxC, an essential enzyme in lipid A biosynthesis in Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa and Escherichia coli [2]. The co-crystal structures PDB 4FW3 and 4FW4 provide atomic-resolution validation of the binding mode, enabling rational, structure-guided optimization [3].

Click Chemistry and Bioconjugation

The terminal alkyne of the butadiyne moiety serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This enables conjugation of the benzoic acid scaffold to azide-functionalized biomolecules, fluorophores, or solid supports for applications in chemical biology probe development and target identification studies [2]. The para-carboxylic acid group can be independently activated (e.g., as the NHS ester) without interfering with the alkyne, enabling orthogonal bifunctional derivatization strategies not possible with symmetric diyne analogs lacking the acid handle [3].

Sonogashira Coupling for Conjugated Materials

The terminal alkyne of 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid can participate in Sonogashira cross-coupling reactions with aryl halides to generate extended poly(arylene-ethynylene) structures [1]. These conjugated oligomers and polymers are of interest for organic electronics, molecular wires, and nonlinear optical (NLO) materials [2]. The carboxylic acid group provides a convenient anchoring moiety for attachment to metal oxide surfaces (e.g., TiO₂, ZnO) in dye-sensitized solar cells and sensor applications, a functional capability absent in the non-carboxylated analog 4-(phenylbuta-1,3-diyn-1-yl)benzene [3].

Analytical Reference Standard for HPLC/LC-MS

With a defined purity specification of 95% and available batch-specific QC documentation (NMR, HPLC, GC) [1], 4-(phenylbuta-1,3-diyn-1-yl)benzoic acid can serve as an analytical reference standard for method development and quality control of diacetylene-containing pharmaceutical intermediates [2]. Its strong UV chromophore (conjugated diyne-phenyl-benzoic acid system) provides excellent detectability by HPLC-UV at 254–280 nm, and its characteristic mass (m/z 245.07 [M−H]⁻) enables sensitive LC-MS quantification in reaction monitoring and impurity profiling workflows [3].

Application
Selection Property
Validation Focus
LpxC inhibitor synthesis
Free para-COOH for amide coupling to hydroxamate warheads
Target engagement validation via reported LpxC enzymatic assay
Click chemistry bioconjugation
Terminal alkyne handle for CuAAC with azide-functionalized probes
Orthogonal bifunctional derivatization; confirm alkyne reactivity per batch
Extended conjugated materials
Sonogashira coupling compatibility for poly(arylene-ethynylene) structures
Surface anchoring via COOH; verify extended conjugation by UV-vis
Analytical reference standard
Defined purity ≥95% with strong UV chromophore at 254–280 nm
HPLC-UV/LC-MS method suitability; m/z 245.07 [M−H]⁻ for impurity profiling

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